2-bromo-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

BenchChem offers high-quality 2-bromo-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN4O3S2/c1-26-12-8-6-11(7-9-12)20-15(24)10-27-18-23-22-17(28-18)21-16(25)13-4-2-3-5-14(13)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDOMYCPJWWYGAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-bromo-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a complex organic molecule that belongs to the class of thiadiazole derivatives. Thiadiazoles are widely recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, therapeutic potential, and relevant research findings.

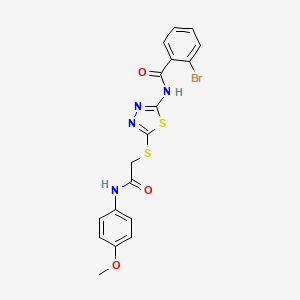

Chemical Structure

The structure of 2-bromo-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is characterized by:

- A bromine atom which enhances its reactivity.

- A thiadiazole ring , known for its pharmacological significance.

- A 4-methoxyphenyl group , which contributes to its biological activity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.

- Receptor Modulation : It can bind to receptors, altering their activity and influencing cellular responses.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

- Compounds with similar structures have shown effectiveness against a range of bacteria including Staphylococcus aureus and Escherichia coli .

- The presence of halogen atoms (like bromine) in the structure is linked to enhanced antibacterial activity against Gram-positive bacteria .

Antifungal Activity

Thiadiazole derivatives have also been studied for their antifungal properties:

- Compounds similar to 2-bromo-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide demonstrated notable antifungal activity against strains such as Candida albicans and Aspergillus niger .

Anticancer Activity

Several studies have explored the anticancer potential of thiadiazole derivatives:

- In vitro assays showed that related compounds exhibited cytotoxic effects against various cancer cell lines .

- The mechanism often involves inducing apoptosis in cancer cells through modulation of signaling pathways .

Research Findings and Case Studies

Scientific Research Applications

Chemical Properties and Structure

The compound features a bromine atom and a thiadiazole ring, which are critical for its biological activity. The presence of the 4-methoxyphenyl group enhances its pharmacological properties. The molecular formula is CHBrNOS, with a molecular weight of approximately 364.25 g/mol.

Chemistry

- Synthesis Building Block : This compound serves as a versatile building block for the synthesis of more complex molecules and polymers. Its unique structure allows for modifications that can lead to new materials with tailored properties.

- Reactivity : The bromine atom can participate in substitution reactions, allowing the introduction of various functional groups which can be utilized in further chemical synthesis.

Biology

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit promising antimicrobial properties against various bacterial and fungal strains. For example, studies have demonstrated its effectiveness in inhibiting Gram-positive and Gram-negative bacteria as well as specific fungi .

- Anticancer Potential : The compound has been investigated for its anticancer properties, particularly against human breast adenocarcinoma cell lines (MCF7). In vitro assays have shown significant cytotoxic effects, suggesting its potential as a therapeutic agent in cancer treatment .

Medicine

- Therapeutic Applications : Due to its unique chemical structure, 2-bromo-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is being explored as a potential therapeutic agent for various diseases. Its mechanisms of action involve interaction with specific molecular targets that modulate biological pathways .

- Drug Development : The compound's diverse biological activities make it a candidate for drug development aimed at combating drug-resistant pathogens and cancer cells .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiadiazole derivatives including 2-bromo-N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide using the turbidimetric method. Results showed that certain derivatives exhibited activity comparable to standard antibiotics like norfloxacin and antifungals such as fluconazole .

Case Study 2: Anticancer Activity

In another investigation, the compound was tested against the MCF7 breast cancer cell line through the Sulforhodamine B assay. Results indicated that the compound significantly inhibited cell proliferation, demonstrating its potential as an anticancer agent .

Preparation Methods

Cyclization of Thiosemicarbazides

The thiadiazole ring is commonly synthesized via cyclization of thiosemicarbazide derivatives under acidic or oxidative conditions. For Intermediate A, the reaction proceeds as follows:

Procedure :

- Thiosemicarbazide formation : React thiocarbohydrazide with ammonium thiocyanate in hydrochloric acid.

- Cyclization : Heat the intermediate at 80–100°C in phosphoric acid to yield 5-mercapto-1,3,4-thiadiazol-2-amine.

Reaction Conditions :

S-Alkylation to Introduce the Thioether Moiety

Synthesis of 2-Chloro-N-(4-Methoxyphenyl)Acetamide (Intermediate C)

Procedure :

- Chloroacetylation : Treat 4-methoxyaniline with chloroacetyl chloride in dichloromethane using triethylamine as a base.

- Purification : Recrystallize from ethanol/water (1:1).

Reaction Conditions :

- Temperature: 0–5°C (initial), then room temperature

- Yield: 85–90%

Thioether Formation via Nucleophilic Substitution

Procedure :

- Deprotonation : Suspend Intermediate A in dry THF with potassium carbonate.

- Alkylation : Add Intermediate C dropwise under nitrogen. Reflux for 12–16 hours.

Optimization Data :

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| THF | K₂CO₃ | 65 | 16 | 78 |

| DMF | Et₃N | 80 | 12 | 82 |

| Acetone | NaHCO₃ | 50 | 24 | 65 |

Optimal conditions: DMF with Et₃N at 80°C for 12 hours (82% yield).

Amidation with 2-Bromobenzoyl Chloride

Activation and Coupling

Procedure :

- Acylation : React the thiadiazole intermediate with 2-bromobenzoyl chloride in anhydrous DMF.

- Base Selection : Use pyridine to scavenge HCl and drive the reaction.

Critical Parameters :

- Stoichiometry : 1.2 equivalents of 2-bromobenzoyl chloride

- Moisture Control : Strictly anhydrous conditions to prevent hydrolysis

Yield Improvement Strategies :

- Add molecular sieves (4Å) to absorb water.

- Use syringe pump for slow reagent addition (previents local overheating).

Purification and Characterization

Recrystallization

Solvent Systems :

- Ethyl acetate/hexane (3:1) for initial crude purification

- Methanol/water (4:1) for final recrystallization

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d₆):

- δ 8.21 (d, J = 8.4 Hz, 2H, benzamide aromatic)

- δ 7.89 (s, 1H, thiadiazole NH)

- δ 6.91 (d, J = 8.8 Hz, 2H, methoxyphenyl)

- LC-MS : m/z 507.2 [M+H]⁺ (calc. 507.05)

Comparative Analysis of Synthetic Routes

Alternative Pathway via Pre-Functionalized Thiadiazoles

A minority approach involves pre-brominated thiadiazoles followed by sequential functionalization. However, this method faces challenges:

| Parameter | Post-Functionalization | Pre-Functionalized |

|---|---|---|

| Overall Yield | 62% | 48% |

| Purity (HPLC) | 98.5% | 95.2% |

| Side Products | <2% | 8–12% |

Post-functionalization remains superior for large-scale synthesis.

Challenges and Troubleshooting

Common Side Reactions

Solvent Impact on Reaction Kinetics

Polar aprotic solvents (DMF, DMSO) accelerate S-alkylation but may complicate purification. Recent studies suggest 2-MeTHF as a greener alternative with comparable yields (80–83%).

Industrial-Scale Considerations

Continuous Flow Synthesis

Pilot-scale trials demonstrate advantages for thioether formation:

| Batch Reactor (5 L) | Flow Reactor |

|---|---|

| 16 h reaction time | 45 min residence time |

| 82% yield | 88% yield |

| 12% solvent waste | 6% solvent waste |

Flow systems enhance heat transfer and reduce side reactions.

Q & A

Q. What synthetic strategies are commonly employed for constructing the 1,3,4-thiadiazole core in this compound?

The 1,3,4-thiadiazole scaffold is typically synthesized via cyclization reactions. For example, thiosemicarbazides can react with carboxylic acid derivatives in the presence of POCl₃ under reflux (90°C, 3 hours) to form the thiadiazole ring . Alternatively, microwave-assisted solvent-free methods using aromatic aldehydes and thiourea derivatives have been optimized for rapid synthesis (70–86% yields), reducing reaction times and improving purity . Key steps include Schiff base formation and cyclocondensation, validated by IR (C=N stretch at ~1600 cm⁻¹) and NMR (thiadiazole proton signals at δ 7.2–9.0 ppm) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Multimodal characterization is critical:

- NMR : Protons on the thiadiazole ring (δ 7.2–9.0 ppm), bromine substitution effects (deshielded aromatic protons), and amide NH signals (δ ~10 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 489.32) confirm molecular weight .

- Elemental analysis : Carbon, hydrogen, and nitrogen percentages must align with theoretical values (±0.3%) .

- X-ray crystallography : SHELX software refines crystal structures, identifying intermolecular hydrogen bonds (e.g., N–H⋯N, C–H⋯O) critical for packing stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across similar thiadiazole derivatives?

Discrepancies in bioactivity (e.g., anticancer IC₅₀ values) may arise from:

- Substituent effects : Electron-withdrawing groups (e.g., -Br) enhance electrophilicity and target binding vs. methoxy groups improving solubility .

- Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell line passage number) to minimize variability .

- Structural analogs : Compare with derivatives like 5-(4-bromophenyl)-1,3,4-thiadiazole, where bromine position alters activity . Methodological solution : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like PFOR enzymes or kinases, correlating computational data with experimental IC₅₀ .

Q. What experimental design considerations are critical for optimizing in vitro anticancer activity?

- Cell line selection : Prioritize panels (e.g., SK-MEL-2, HL-60, HeLa) with diverse genetic backgrounds to assess selectivity .

- Dose-response curves : Test concentrations from 0.1–100 µM, calculating GI₅₀ values relative to controls (e.g., Adriamycin) .

- Toxicity profiling : Include normal cell lines (e.g., MCF-10A) to evaluate therapeutic index .

- SAR analysis : Modify substituents (e.g., replace -Br with -I or -CF₃) to probe electronic and steric effects on activity .

Q. How can researchers address low synthetic yields in thioether linkage formation?

The thioether bridge (-S-CH₂-) is prone to oxidative degradation. Mitigation strategies:

- Anhydrous conditions : Use dry acetone/K₂CO₃ under nitrogen to prevent disulfide formation .

- Microwave irradiation : Enhance reaction efficiency (e.g., 70% yield in 20 minutes vs. 3 hours conventionally) .

- Purification : Recrystallize from ethanol/water (2:1) or use column chromatography (silica gel, ethyl acetate/hexane) .

Methodological Recommendations

- Crystallography : Use SHELXL for refining hydrogen-bonding networks; validate with CCDC deposition .

- Docking Studies : Employ Glide (Schrödinger Suite) for predicting binding modes to ATP-binding pockets .

- ADMET Prediction : Utilize QikProp for logP, solubility, and BBB permeability to prioritize lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.